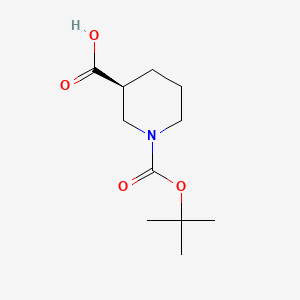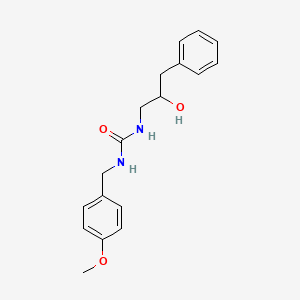
1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxybenzyl)urea, also known as HPPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPB is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
The synthesis of deuterium-labeled compounds for use as internal standards in LC–MS analysis is a critical application in drug research. Liang et al. (2020) described the synthesis of deuterium-labeled AR-A014418, a compound related to 1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxybenzyl)urea, showcasing its potential in pharmacokinetics studies due to its high chemical and isotope purity Liang et al., 2020.
Material Science and Chemical Synthesis
In the field of material science, the synthesis and characterization of substituted phenyl urea and thiourea silatranes were explored by Singh et al. (2016). These compounds, derived from reactions involving components like 1-isocyanato-4-methoxybenzene, demonstrated significant potential in anion recognition through photophysical and theoretical studies Singh et al., 2016.
Biological Applications and Potential Therapeutics
Tsopmo et al. (1999) isolated urea derivatives from the roots of Pentadiplandra brazzeana, identifying compounds including N-Benzyl-N'-(4-methoxybenzyl)urea. Such derivatives highlight the diversity of naturally occurring urea compounds and their potential for biological applications Tsopmo et al., 1999.
Nonlinear Optical Materials
The engineering of noncentrosymmetric structures for nonlinear optics is another fascinating application. Muthuraman et al. (2001) explored the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with various pyridine-1-oxides, achieving second harmonic generation activity. This approach demonstrates the potential of urea derivatives in the design of materials with quadratic nonlinear optical behavior Muthuraman et al., 2001.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-23-17-9-7-15(8-10-17)12-19-18(22)20-13-16(21)11-14-5-3-2-4-6-14/h2-10,16,21H,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZMFGGSKQCWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


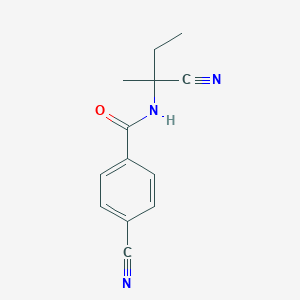
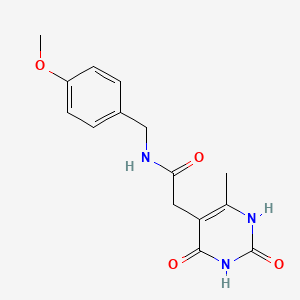
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2967658.png)
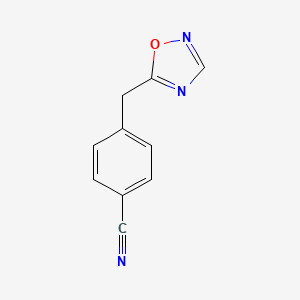
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2967661.png)
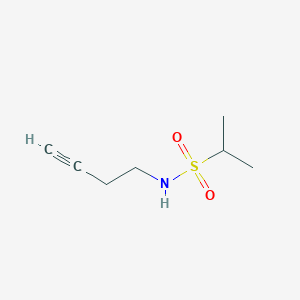
![N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2967663.png)
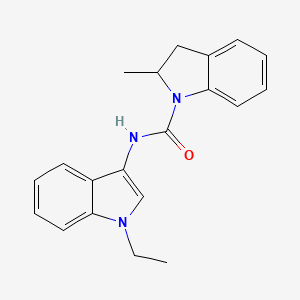


![4-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide](/img/structure/B2967670.png)
